molecular formula C19H36O3 B136052 Glycidyl Palmitate CAS No. 7501-44-2

Glycidyl Palmitate

Cat. No.: B136052
CAS No.: 7501-44-2
M. Wt: 312.5 g/mol
InChI Key: KYVUJPJYTYQNGJ-UHFFFAOYSA-N
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Description

Glycidyl palmitate is an ester formed from glycidol and palmitic acid. It is a member of the glycidyl esters family, which are known for their reactivity due to the presence of an epoxide group. This compound is commonly found in processed foods and edible oils, where it is formed during high-temperature refining processes .

Biochemical Analysis

Biochemical Properties

Glycidyl Palmitate is involved in the study of lipid modifications, particularly S-palmitoylation, which is important for membrane association and signaling processes . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Cellular Effects

This compound, when introduced to cells, can influence cell function by altering the membrane affinity of proteins, thereby impacting cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of this compound involves the attachment of a diacylglyceryl moiety from phosphatidylglycerol onto the invariant cysteine of the lipobox, resulting in the formation of diacylglyceryl-prolipoprotein . This process is facilitated by the enzymes acetyl-CoA carboxylase (ACC), which catalyzes the limiting step reaction, and the fatty acid synthase (FAS) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to undergo fast and intensive hydrolysis, indicating its stability and degradation over time

Metabolic Pathways

This compound is involved in the process of protein S-palmitoylation, a crucial metabolic pathway in many biological processes

Transport and Distribution

This compound is likely transported and distributed within cells and tissues through its interaction with proteins, altering their membrane affinity

Subcellular Localization

The subcellular localization of this compound is likely influenced by its role in protein S-palmitoylation, which alters the membrane affinity of proteins and directs them to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl palmitate can be synthesized through the esterification of glycidol with palmitic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the ester bond without unwanted side reactions .

Industrial Production Methods: In industrial settings, this compound is often produced during the refining of vegetable oils. The high temperatures used in the deodorization step of oil refining can lead to the formation of glycidyl esters, including this compound . The process involves the reaction of mono- and diacylglycerols with glycidol under these conditions.

Chemical Reactions Analysis

Types of Reactions: Glycidyl palmitate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glycidyl palmitate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Glycidyl Palmitate: this compound is unique due to its specific fatty acid component, palmitic acid, which is a saturated fatty acid. This gives it distinct physical and chemical properties compared to glycidyl esters with unsaturated fatty acids. Its formation during the refining of palm oil and other vegetable oils also makes it particularly relevant in the context of food safety and industrial processing .

Properties

IUPAC Name

oxiran-2-ylmethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVUJPJYTYQNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324377
Record name Glycidyl Palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7501-44-2
Record name NSC406558
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycidyl Palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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